Z-D-Phg-OH

描述

The exact mass of the compound (R)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

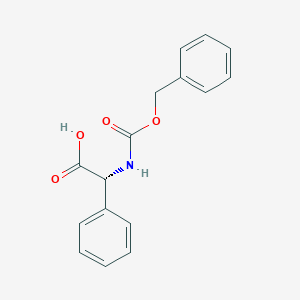

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDJWBVOZVJJOS-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938757 | |

| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17609-52-8 | |

| Record name | Benzyloxycarbonyl-D-phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(((Phenylmethoxy)carbonyl)amino)phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[(Benzyloxy)(hydroxy)methylidene]amino}(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-[[(phenylmethoxy)carbonyl]amino]phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-D-Phg-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH). The information is curated for professionals in research and drug development, with a focus on presenting precise, experimentally-derived data and detailed methodologies.

Core Chemical Identity and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is an N-protected form of the non-proteinogenic amino acid D-phenylglycine, where the benzyloxycarbonyl (Z or Cbz) group protects the alpha-amino group. This protection is crucial for its application in peptide synthesis, preventing unwanted side reactions.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 17609-52-8[1][3][4][5] |

| IUPAC Name | (2R)-2-[(benzyloxycarbonyl)amino]-2-phenylacetic acid[5] |

| Synonyms | N-Benzyloxycarbonyl-D-phenylglycine, D-Cbz-phenylglycine, Z-D-phenylglycine[1][3][5] |

| Molecular Formula | C₁₆H₁₅NO₄[1][3][4] |

| SMILES | O=C(N--INVALID-LINK--C1=CC=CC=C1)OCC2=CC=CC=C2[3] |

| InChI Key | RLDJWBVOZVJJOS-CQSZACIVSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 285.29 g/mol [1][3][4] |

| Melting Point | 131 °C[6] |

| Boiling Point | 495.3 ± 45.0 °C at 760 mmHg (Predicted)[5][6] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted)[6] |

| pKa | 3.49 ± 0.10 (Predicted) |

| LogP | 3.36[6] |

Spectroscopic Data

Detailed spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Data Highlights |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| FTIR | Data available but specific peak information not found in search results.[7] |

| Mass Spectrometry | Exact Mass: 285.100098[6] |

Solubility and Stability

This compound is sparingly soluble in water and more soluble in organic solvents.

Table 4: Solubility Profile

| Solvent | Solubility |

| Chloroform | Slightly soluble |

| DMSO | Slightly soluble |

| Ethanol | Sparingly soluble |

| Methanol | Slightly soluble |

Information regarding the stability of this compound under various conditions such as pH, temperature, and light exposure is not extensively detailed in the available search results. However, its widespread use in peptide synthesis indicates stability under standard coupling and deprotection conditions. The benzyloxycarbonyl (Z) protecting group is known to be stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions for Boc deprotection.

Reactivity and Use in Peptide Synthesis

The primary application of this compound is in peptide synthesis.[2] The Z-group directs the reactivity of the molecule, allowing for the controlled formation of peptide bonds.

Experimental Protocols

General Workflow for this compound in Solid-Phase Peptide Synthesis (SPPS)

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 17609-52-8 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. CAS 17609-52-8 | this compound - Synblock [synblock.com]

- 6. This compound | CAS#:17609-52-8 | Chemsrc [chemsrc.com]

- 7. Z-Phg-OH | C16H15NO4 | CID 819214 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-D-Phg-OH (CAS: 17609-52-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzyloxy-D-phenylglycine (Z-D-Phg-OH) is a protected, non-proteinogenic amino acid that serves as a critical building block in synthetic peptide chemistry. Its unique D-configuration offers a strategic advantage in the design of peptides with enhanced stability against enzymatic degradation, a crucial attribute for therapeutic peptide development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. It details experimental protocols for its use in peptide synthesis, discusses the biological significance of incorporating D-phenylglycine into peptide backbones, and presents relevant quantitative data. Particular attention is given to the challenge of racemization during peptide coupling and strategies to mitigate it. This document is intended to be a valuable resource for researchers and professionals engaged in peptide synthesis and drug discovery.

Introduction

This compound, chemically known as (2R)-2-[(benzyloxycarbonyl)amino]-2-phenylacetic acid, is a derivative of the amino acid D-phenylglycine where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1] This protecting group is instrumental in peptide synthesis as it prevents unwanted side reactions at the N-terminus during the formation of peptide bonds.[2] The incorporation of D-amino acids like D-phenylglycine into peptide sequences is a well-established strategy to confer resistance to proteolysis, thereby extending the in-vivo half-life and enhancing the therapeutic potential of peptide-based drugs.[3]

Phenylglycine and its derivatives are key components in a variety of biologically active peptides, including antimicrobial and antiviral agents.[4] The presence of the phenyl group also introduces specific hydrophobic characteristics that can influence the binding of the resulting peptide to its biological target.[1] This guide will delve into the technical aspects of utilizing this compound in research and development.

Physicochemical and Analytical Data

A summary of the key physical, chemical, and analytical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 17609-52-8 | [5] |

| EC Number | 241-582-8 | [5] |

| Molecular Formula | C₁₆H₁₅NO₄ | [5] |

| Molecular Weight | 285.29 g/mol | [5] |

| Synonyms | Z-D-phenylglycine, N-Carbobenzyloxy-D-phenylglycine, D-Cbz phenylglycine | [5][6] |

| Appearance | White to off-white solid/crystalline powder | [6][7] |

| Melting Point | 131 °C | [8] |

| Solubility | Soluble in ethanol | [8] |

| Storage | 2-8°C, Refrigerator | [6] |

Table 2: Analytical and Spectroscopic Data

| Parameter | Value/Description | Reference(s) |

| Purity (HPLC) | ≥99.0% | [5] |

| SMILES | O=C(N--INVALID-LINK--C1=CC=CC=C1)OCC2=CC=CC=C2 | [9] |

| InChI Key | RLDJWBVOZVJJOS-CQSZACIVSA-N | [5] |

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, its incorporation into peptides imparts significant biological properties. Peptides containing D-phenylglycine are of considerable interest in medicinal chemistry.

Antimicrobial and Antiviral Peptides

Phenylglycine and its hydroxylated derivatives are important constituents of numerous antimicrobial peptides, such as streptogramins and glycopeptide antibiotics like vancomycin.[4] The D-configuration of the amino acid enhances the peptide's resistance to degradation by bacterial and host proteases. Furthermore, peptides incorporating phenylglycine have demonstrated promising activity against viral proteases, including those from Hepatitis C, Dengue, and West Nile Virus.[4]

Chiral Selector Applications

This compound has been shown to have binding affinities (Kd) of 390 μM and 323 μM for the chiral selectors tBuCQN and tBuCQD, respectively.[3] This suggests its potential utility in chiral separation and recognition studies, possibly as a component of a chiral stationary phase in chromatography.

Table 3: Quantitative Biological Data

| Compound | Target/System | Activity (Kd) | Reference(s) |

| This compound | tBuCQN | 390 μM | [3] |

| This compound | tBuCQD | 323 μM | [3] |

Experimental Protocols

The primary application of this compound is in solution-phase peptide synthesis. The following section provides a generalized, yet detailed, protocol for the coupling of this compound to an amino acid ester to form a dipeptide.

Solution-Phase Dipeptide Synthesis: Z-D-Phg-Gly-OMe

This protocol describes a representative procedure for the synthesis of a dipeptide using this compound and glycine (B1666218) methyl ester hydrochloride.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Neutralization of Amino Acid Ester:

-

Dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add NMM or DIEA (1.1 equivalents) dropwise while stirring.

-

Stir the mixture at 0 °C for 15-20 minutes to obtain the free base of the amino acid ester.

-

-

Activation of this compound:

-

In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool this solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the mixture.

-

Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the activated ester. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

-

Coupling Reaction:

-

To the activated this compound solution, add the neutralized H-Gly-OMe solution from step 1.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Z-D-Phg-Gly-OMe.

-

Deprotection of the Z-Group (Hydrogenolysis)

The benzyloxycarbonyl (Z) group can be removed to liberate the N-terminal amine for further peptide chain elongation.

Materials:

-

Z-protected peptide

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Z-protected peptide in methanol or ethanol.

-

Add Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Subject the mixture to a hydrogen atmosphere and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Mandatory Visualizations

Workflow for Solution-Phase Dipeptide Synthesis

Logical Flow of Peptide Elongation and Deprotection

The Challenge of Racemization

A significant challenge when working with phenylglycine derivatives is their susceptibility to racemization at the α-carbon, especially under basic conditions used during coupling.[7] This is due to the increased acidity of the benzylic α-proton.

Strategies to Minimize Racemization:

-

Choice of Coupling Reagents: Use of coupling reagents known to suppress racemization, such as phosphonium-based reagents (e.g., PyBOP) or uronium/aminium reagents in combination with additives.[4]

-

Additives: Inclusion of additives like HOBt or HOAt can minimize racemization when using carbodiimide (B86325) coupling reagents.[8]

-

Base Selection: Employing sterically hindered or weaker bases (e.g., NMM instead of DIEA) can reduce the rate of α-proton abstraction.[4]

-

Temperature Control: Performing the coupling reaction at lower temperatures can help to minimize racemization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced biological stability and unique structural features. Its primary application lies in the construction of peptide-based therapeutics, particularly in the fields of antimicrobial and antiviral drug discovery. While the propensity for racemization presents a synthetic challenge, careful selection of reaction conditions and reagents can effectively mitigate this issue. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully incorporate this compound into their synthetic strategies, ultimately contributing to the advancement of peptide-based therapeutics.

References

- 1. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 9. Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-D-Phg-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH), a critical building block in synthetic peptide chemistry. This document details its physicochemical properties, outlines experimental protocols for its application, and presents logical workflows for its use in research and development.

Core Molecular Information

This compound is a derivative of the non-proteinogenic amino acid D-phenylglycine. The α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, which is instrumental in preventing unwanted side reactions during peptide synthesis.

Molecular Formula: C₁₆H₁₅NO₄[1][2][3]

Molecular Weight: 285.29 g/mol [1][2][3]

Physicochemical and Quantitative Data

The following tables summarize the key quantitative data for this compound, compiled from various suppliers and research articles.

| Identifier | Value | Reference |

| CAS Number | 17609-52-8 | [1][2][3] |

| Purity | ≥97.0% | [1][3][4] |

| Property | Value | Reference |

| Appearance | White to off-white solid/crystalline powder | [5][6] |

| Melting Point | 130-138 °C | [3][7] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4][5] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [4][5] |

| Computational Data | Value | Reference |

| Topological Polar Surface Area (TPSA) | 75.63 Ų | [1] |

| LogP | 2.7387 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 5 | [1] |

| Binding Affinity | Value | Reference |

| Kd for tBuCQN | 390 μM | [2][4][5] |

| Kd for tBuCQD | 323 μM | [2][4][5] |

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The following are generalized protocols for its incorporation into a peptide chain.

This protocol outlines the manual steps for incorporating a this compound residue into a peptide sequence on a solid support.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine (B6355638) in DMF

-

This compound

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/Water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF within a reaction vessel for 15-30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate this compound (typically 2-5 equivalents relative to the resin loading) with a coupling reagent like HBTU and a base such as DIPEA in DMF.

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin (B49086) test.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid coupling, remove the N-terminal Fmoc group. The peptide is then cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail. The Z-group on the D-phenylglycine residue will also be removed during this step if a strong acid like HBr in acetic acid is used, or via hydrogenolysis.

-

Peptide Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether. The peptide is then collected, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

This protocol describes the coupling of this compound to an amino acid ester in a solution.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Coupling reagent (e.g., EDC·HCl)

-

Additive (e.g., HOBt)

-

Base (e.g., N-methylmorpholine (NMM) or triethylamine)

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Aqueous work-up solutions (e.g., 1N HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in the chosen solvent.

-

Neutralization: Add the base (1 equivalent) to neutralize the hydrochloride salt of the amino acid ester.

-

Coupling: Add the additive (e.g., HOBt, 1.1 equivalents) followed by the coupling reagent (e.g., EDC·HCl, 1.2 equivalents).

-

Reaction: Stir the mixture at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent. The resulting crude dipeptide can be further purified by column chromatography or recrystallization.

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to the use of this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Key component relationships of this compound.

References

An In-depth Technical Guide on the Structure and Stereochemistry of Z-D-Phg-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH) is a crucial N-protected amino acid derivative extensively utilized as a building block in the synthesis of peptides and peptidomimetics. Its defined stereochemistry and the stability of the benzyloxycarbonyl (Z) protecting group make it an important component in the development of therapeutic peptides and other complex organic molecules. This guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. It also includes a generalized experimental protocol for its synthesis and key analytical data.

Molecular Structure and Stereochemistry

This compound, also known as D-Cbz phenylglycine, is a derivative of the non-proteinogenic amino acid D-phenylglycine.[1][2][3] The molecule consists of a central α-carbon atom bonded to a hydrogen atom, a carboxylic acid group (-COOH), a phenyl group (-C₆H₅), and an amino group (-NH₂) protected by a benzyloxycarbonyl (Z or Cbz) group.

The stereochemistry at the α-carbon is of the 'D' configuration, which corresponds to an '(R)' configuration according to the Cahn-Ingold-Prelog priority rules.[4] This specific spatial arrangement of the substituents is critical for its application in the synthesis of stereochemically defined peptides and pharmaceuticals. The SMILES notation for this compound is O=C(N--INVALID-LINK--C1=CC=CC=C1)OCC2=CC=CC=C2, which explicitly defines this stereochemical configuration.[2]

Below is a diagram illustrating the chemical structure of this compound.

References

Z-D-Phg-OH vs Z-L-Phg-OH differences

An In-depth Technical Guide to the Core Differences Between Z-D-Phg-OH and Z-L-Phg-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-D-phenylglycine (this compound) and N-benzyloxycarbonyl-L-phenylglycine (Z-L-Phg-OH) are non-proteinogenic amino acid derivatives that serve as crucial chiral building blocks in synthetic organic chemistry, particularly in peptide synthesis and drug development. As enantiomers, they possess identical chemical formulas and bond connectivity but differ in the three-dimensional arrangement of their atoms. This stereochemical distinction, while subtle, gives rise to profound differences in their physicochemical properties, most notably their interaction with plane-polarized light and their biological activity. This technical guide provides a comprehensive comparison of this compound and Z-L-Phg-OH, detailing their structural differences, physicochemical properties, biological relevance, and key experimental protocols for their differentiation and application.

Introduction: The Significance of Chirality

This compound and Z-L-Phg-OH are stereoisomers, specifically enantiomers, of the N-protected amino acid phenylglycine.[1] Enantiomers are molecules that are non-superimposable mirror images of each other, much like a left and right hand.[1] This property, known as chirality, arises from the presence of a stereocenter, which in the case of phenylglycine is the alpha-carbon bonded to four different groups: a hydrogen atom, a carboxyl group, an amino group (protected with a benzyloxycarbonyl 'Z' group), and a phenyl group.

The seemingly minor difference in spatial arrangement has significant implications in pharmacology and biochemistry. Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will interact differently with each enantiomer of a chiral molecule. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the ability to synthesize, separate, and characterize enantiomerically pure compounds like this compound and Z-L-Phg-OH is fundamental to modern drug discovery and development.[2]

Chemical Structure and Stereochemistry

The core structural difference between this compound and Z-L-Phg-OH lies in the configuration at the alpha-carbon. The 'D' and 'L' notation refers to the spatial orientation of the substituents around this chiral center.

Caption: Enantiomeric relationship of this compound and Z-L-Phg-OH.

Physicochemical Properties

While enantiomers share many physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their optical activity. One enantiomer will rotate plane-polarized light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude.

| Property | This compound | Z-L-Phg-OH |

| Synonyms | D-Cbz phenylglycine[3][4] | Z-L-phenylglycine, Cbz-L-(+)-Phenylglycine[5][6] |

| CAS Number | 17609-52-8[7][8] | 53990-33-3[5] |

| Molecular Formula | C₁₆H₁₅NO₄[4][8] | C₁₆H₁₅NO₄[5] |

| Molecular Weight | 285.29 g/mol [8] | 285.3 g/mol [5] |

| Appearance | White crystalline powder[7] | White to off-white powder[5] |

| Melting Point | 131 °C[4] | 128-137 °C[5] |

| Optical Rotation | Data not specified in search results | [a]D20 = +101 to +107º (C=1 in DMF)[5] |

| Purity | ≥97% to ≥99.0% (HPLC)[8] | ≥ 99% (HPLC)[5] |

| LogP | 3.36[4] | 2.7[6] |

| Storage Temperature | 4°C or Room Temperature[8] | 0-8 °C[5] |

Biological Activity and Applications

The primary application for both this compound and Z-L-Phg-OH is as building blocks in peptide synthesis.[7] The incorporation of these non-proteinogenic amino acids can introduce conformational constraints and unique side-chain functionalities into peptides, potentially enhancing their biological activity, stability, and pharmacokinetic properties.[9]

-

This compound : This enantiomer has been documented as an N-blocked amino acid with binding affinities (Kd) of 390 μM and 323 μM for tBuCQN and tBuCQD, respectively.[3][4] This suggests its potential utility in designing molecules that target specific binding pockets.

-

Z-L-Phg-OH : Z-L-phenylglycine is described as a versatile chiral building block in the synthesis of pharmaceuticals and agrochemicals.[5] It is particularly valuable in the development of enzyme inhibitors and other therapeutic agents, with applications in oncology and neurology research.[5] Its structure allows for the introduction of phenyl groups that can enhance the biological activity of target compounds.[5]

The stereochemistry is critical. The distinct three-dimensional shape of each enantiomer dictates how it will fit into the active site of a chiral enzyme or the binding pocket of a receptor. This "lock and key" principle means that the biological effects of the D- and L-isomers can differ dramatically.

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The most definitive method for separating and analyzing enantiomers like this compound and Z-L-Phg-OH is chiral HPLC. This technique uses a stationary phase that is itself chiral, allowing for differential interaction with the two enantiomers.

Principle: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers. The difference in the stability of these complexes leads to different retention times, allowing for their separation. Pirkle D-Phenyl Glycine columns are one type of chiral column used for such separations.[10]

General Protocol:

-

Column: A chiral HPLC column (e.g., Pirkle D-Phenyl Glycine, cyclodextrin-based, or crown ether-based).[10][11]

-

Mobile Phase: A suitable mixture of organic solvents (e.g., hexane, isopropanol, ethanol) and potentially an acidic or basic modifier to control the ionization state of the analyte. The exact composition must be optimized for the specific column and analytes.

-

Sample Preparation: Dissolve a small amount of the Z-Phg-OH mixture (D and L) in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

-

Detection: Monitor the column effluent using a UV detector, as the phenyl and benzyloxycarbonyl groups are chromophoric.

-

Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The peak area can be used to determine the enantiomeric excess (e.e.) of a mixture.

Caption: General workflow for chiral HPLC separation.

Application in Solid-Phase Peptide Synthesis (SPPS)

Both this compound and Z-L-Phg-OH can be incorporated into peptide chains. While the Z-group is more common in solution-phase synthesis, Boc- or Fmoc-protected phenylglycine derivatives are typically used in SPPS.[9] The following is a conceptual workflow for one cycle of Boc-based SPPS.

Principle: A peptide chain is assembled sequentially while anchored to an insoluble solid support (resin). The cycle involves deprotection of the N-terminal amino group, coupling of the next protected amino acid, and washing to remove excess reagents.

General Protocol (Single Coupling Cycle):

-

Resin Preparation: The synthesis begins with an amino acid attached to a solid support resin, with its amino group protected.

-

Deprotection: The N-terminal protecting group (e.g., Boc) is removed using an acid like trifluoroacetic acid (TFA).

-

Neutralization: The resin is washed and then neutralized with a base like diisopropylethylamine (DIEA).

-

Coupling: The next amino acid (e.g., Boc-D-Phg-OH or Boc-L-Phg-OH) is pre-activated with a coupling reagent (e.g., HBTU) and added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove unreacted reagents and byproducts.

-

Repeat: This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid (e.g., HF).

Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The core difference between this compound and Z-L-Phg-OH is their stereochemistry; they are enantiomers. This fundamental structural distinction leads to different optical properties and, most importantly, differential behavior in chiral environments. For researchers in drug development, understanding and controlling this stereochemistry is paramount. While they share the same chemical makeup, their biological activities can vary significantly, underscoring the importance of stereospecific synthesis and characterization in the creation of safe and effective therapeutic agents. Their utility as specialized building blocks enables the construction of novel peptides and complex molecules with tailored pharmacological profiles.

References

- 1. youtube.com [youtube.com]

- 2. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS#:17609-52-8 | Chemsrc [chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Z-Phg-OH | C16H15NO4 | CID 819214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 17609-52-8 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

- 10. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of N-Cbz-D-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Cbz-D-phenylglycine, a critical building block in the development of peptide-based therapeutics and other pharmaceuticals. This document details the underlying chemical principles, experimental protocols, and analytical methods for obtaining high-purity N-Cbz-D-phenylglycine.

Introduction

N-Cbz-D-phenylglycine, also known as N-benzyloxycarbonyl-D-phenylglycine, is a derivative of the non-proteinogenic amino acid D-phenylglycine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis and other complex organic transformations.[1][2] Its stability under various conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool in medicinal chemistry and drug discovery.[2][3] The stereochemical integrity of the D-phenylglycine core is often essential for the biological activity of the final pharmaceutical product.

Synthesis of N-Cbz-D-phenylglycine

The most prevalent and industrially scalable method for the synthesis of N-Cbz-D-phenylglycine is the Schotten-Baumann reaction.[4][5][6] This reaction involves the acylation of the amino group of D-phenylglycine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired N-protected product.[3][4][5]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of D-phenylglycine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate results in the expulsion of a chloride ion and the formation of the N-Cbz-D-phenylglycine, along with hydrochloric acid, which is neutralized by the base.[1]

References

Solubility Profile of Z-D-Phg-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the solubility of Z-D-Phg-OH (N-benzyloxycarbonyl-D-phenylglycine), a crucial parameter for its application in peptide synthesis, drug development, and various biochemical assays. As a protected amino acid, understanding its behavior in different solvent systems is fundamental for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and provides a logical workflow for this analytical process.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The molecular structure of this compound, which includes a polar carboxylic acid group, a moderately polar carbamate (B1207046) linkage, and non-polar phenyl and benzyl (B1604629) groups, results in a nuanced solubility profile. Its solubility is influenced by factors such as the solvent's polarity, hydrogen bonding capacity, temperature, and pH.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative and semi-quantitative information has been compiled from various sources to provide a general understanding of its solubility in common laboratory solvents.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble / Slightly Soluble[1][2] | Often requires sonication to achieve full dissolution. |

| Methanol (B129727) | CH₃OH | Polar Protic | Slightly Soluble[2] | |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble / Sparingly Soluble[1][2] | |

| Chloroform | CHCl₃ | Non-polar | Slightly Soluble[2] | |

| Water | H₂O | Polar Protic | Less Soluble / Low Solubility[2] | The presence of the non-polar phenyl and benzyl groups limits its aqueous solubility. |

It is important to note that for the L-enantiomer, N-Carbobenzoxy-l-2-phenylglycine, the solubility in pure solvents was found to follow the order: acetonitrile (B52724) < isobutanol < ethyl acetate (B1210297) ≈ sec-butanol < n-butanol < 1,4-dioxane (B91453) < isopropanol (B130326) < n-propanol < ethanol < methanol < acetone (B3395972) < water, with solubility increasing with temperature[3]. While not directly applicable to the D-enantiomer, this provides valuable insight into the types of solvents that are likely to be effective.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and reliable technique.[4][5][6][7][8][9][10]

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass vials or flasks with airtight seals

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish or pre-weighed vials for gravimetric analysis

-

UV-Vis spectrophotometer (for spectroscopic analysis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[5][6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.

-

-

Quantification:

-

Gravimetric Method:

-

Transfer a known volume of the clear filtrate into a pre-weighed, dry evaporating dish or vial.[4][11]

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

-

-

Spectroscopic Method (e.g., UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method.

Caption: Workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended that researchers determine the solubility experimentally under their specific conditions of use.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. CAS 17609-52-8: Benzyloxycarbonyl-D-phenylglycine [cymitquimica.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 10. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide on the Mechanism of Action of Z-D-Phg-OH in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-D-Phg-OH, or N-benzyloxycarbonyl-D-phenylglycine, is a chiral carboxylic acid that serves a crucial role not as a direct building block in conventional solid-phase peptide synthesis (SPPS), but as a highly effective chiral resolving agent . Its primary mechanism of action involves the separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts. This process is fundamental in pharmaceutical development, where the stereochemistry of a molecule can dictate its efficacy and safety. This guide elucidates the core mechanism of this compound, detailing the principles of diastereomeric salt formation, providing experimental protocols, and presenting quantitative data on its application.

Core Mechanism: Chiral Resolution via Diastereomeric Salt Formation

The primary function of this compound in synthesis is to resolve racemic mixtures—50:50 mixtures of two enantiomers. Enantiomers possess identical physical properties, making their separation exceptionally difficult.[1] The mechanism employed by this compound circumvents this by converting the enantiomeric pair into diastereomers, which have distinct physical properties and can be separated by conventional techniques like crystallization.[1][2]

The process unfolds in three key stages:

-

Salt Formation: A racemic mixture of a chiral base (e.g., a racemic amine, R/S-Amine) is reacted with an enantiomerically pure acid, this compound (D-Acid). This acid-base reaction forms a mixture of two diastereomeric salts: (R-Amine)-(D-Acid) and (S-Amine)-(D-Acid).

-

Differential Solubility and Crystallization: Unlike the original enantiomers, these two diastereomeric salts have different solubilities in a given solvent.[2] Through careful selection of the solvent and temperature, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.[3]

-

Isolation and Liberation: The crystallized, diastereomerically pure salt is separated by filtration. Subsequently, the resolved amine is liberated from the chiral resolving agent by treatment with a base (to neutralize the acid) or an acid (if resolving a racemic acid with a chiral base), allowing for the isolation of the desired pure enantiomer. The resolving agent, this compound, can often be recovered and recycled.[4]

The success of this resolution is governed by the differences in the crystal lattice energies of the diastereomeric salts, which in turn dictates their solubility.

Visualization of the Resolution Workflow

The logical flow of a classical resolution process using this compound can be visualized as follows.

Caption: Workflow for chiral resolution of a racemic amine using this compound.

Experimental Protocols

Below are generalized and specific protocols for the application of this compound in chiral resolution.

3.1. General Protocol for Diastereomeric Salt Crystallization

-

Dissolution: Dissolve the racemic base (1.0 equivalent) and the chiral resolving agent, this compound (0.5 to 1.0 equivalent), in a suitable solvent at an elevated temperature to ensure complete dissolution. The choice of solvent is critical and often requires empirical screening (e.g., methanol (B129727), ethanol, acetone, ethyl acetate, or mixtures thereof).

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.

-

Enantiomeric Purity Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt, typically by HPLC or NMR analysis.

-

Recrystallization (Optional): If the desired level of purity is not achieved, one or more recrystallization steps can be performed.

-

Liberation of the Free Amine: Suspend the diastereomerically pure salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Add an aqueous base (e.g., 1M NaOH) to adjust the pH to >10. The this compound will move into the aqueous layer as its sodium salt, while the free amine can be extracted into the organic layer.

-

Final Isolation: Separate the layers, dry the organic phase (e.g., over Na₂SO₄), and evaporate the solvent to yield the enantiomerically pure amine. The resolving agent can be recovered from the aqueous layer by acidification and extraction.

3.2. Specific Protocol: Resolution of Racemic 1-Phenylethanamine

-

Materials: Racemic 1-phenylethanamine, this compound, Methanol.

-

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 10.0 g of this compound in 100 mL of methanol by heating gently.

-

To the hot solution, add 4.2 g of racemic 1-phenylethanamine.

-

Allow the solution to cool to room temperature and then let it stand for 24 hours. Crystals of the diastereomeric salt should form.

-

Filter the crystals and wash them with a small portion of cold methanol.

-

To liberate the amine, treat the collected salt with 50 mL of 10% aqueous NaOH and extract with diethyl ether (3 x 30 mL).

-

Combine the ether extracts, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation to obtain the resolved 1-phenylethanamine.

-

Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring its specific rotation.

-

Quantitative Data

The efficiency of a chiral resolution is measured by the yield and the enantiomeric excess of the final product. The following table summarizes representative data for the resolution of various amines using this compound or similar resolving agents, illustrating the effectiveness of the technique.

| Racemic Compound Resolved | Resolving Agent | Solvent | Yield of Pure Enantiomer | Enantiomeric Excess (e.e.) |

| 1-Phenylethylamine | (R)-Mandelic Acid | Methanol | 78-90% | >95% (after one recrystallization)[5] |

| Phenylalanine Methyl Ester | PEGylated-(R)-Mandelic Acid | Methanol | 78% | 87% (after two cycles)[5] |

| 2-Amino-1-butanol | PEGylated-(R)-Mandelic Acid | Methanol | 90% | 95% (after two cycles)[5] |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not Specified | >80% | High (implied by crystallization)[6] |

Note: Data for this compound specifically can be sparse in publicly available literature, as resolutions are often proprietary. The data presented uses structurally similar chiral acids to demonstrate the typical performance of this resolution method.

Mechanism of Action in Other Synthetic Contexts

While its predominant role is as a resolving agent, N-protected phenylglycine derivatives like this compound are also valuable precursors in the asymmetric synthesis of other molecules , such as β-lactams, which are core structures in many antibiotics.[7][8][9] In these syntheses, the stereocenter of the D-phenylglycine moiety is used to control the stereochemistry of newly formed chiral centers in the target molecule.

For instance, in certain [2+2] cycloaddition reactions (e.g., the Staudinger synthesis) to form β-lactams, chiral auxiliaries derived from phenylglycine can be employed to direct the stereoselective formation of the product.

Caption: Role of a this compound derivative as a chiral auxiliary in synthesis.

Conclusion

This compound is a powerful tool in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Its mechanism of action is centered on the classical chemical principle of diastereomeric salt formation, providing a robust, scalable, and reliable method for the resolution of racemic amines and other bases. By converting a difficult-to-separate mixture of enantiomers into easily separable diastereomers, this compound enables the isolation of single-enantiomer active pharmaceutical ingredients, thereby ensuring their therapeutic efficacy and safety.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Resolution processes [kesselssa.com]

- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O’Connell–Griffin Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Z-D-Phg-OH in Peptides: A Technical Guide to Enhancing Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The engineering of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability. This technical guide delves into the utility of N-α-benzyloxycarbonyl-D-phenylglycine (Z-D-Phg-OH), a protected D-amino acid, as a valuable building block in the synthesis of bioactive peptides. While specific, publicly available data on a wide range of peptides containing this compound is limited, this guide will provide a comprehensive overview of its properties, its role in peptide synthesis, and the potential biological implications of its inclusion in peptide sequences.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

| Property | Value |

| Synonyms | D-Cbz phenylglycine, Z-D-phenylglycine |

| CAS Number | 17609-52-8[1][2] |

| Molecular Formula | C₁₆H₁₅NO₄[2] |

| Molecular Weight | 285.29 g/mol [2] |

| Appearance | Powder |

| Purity | ≥99.0% (HPLC) |

| Application | Peptide synthesis, particularly solution-phase |

Biological Implications of Incorporating D-Phenylglycine

The introduction of a D-phenylglycine residue into a peptide backbone can confer several advantageous properties that modulate its biological activity. Phenylglycine-type amino acids are found in a variety of peptide natural products, including glycopeptide antibiotics.[3] The inclusion of D-amino acids, such as D-phenylglycine, is a critical strategy for enhancing the therapeutic potential of peptides.[4]

Key advantages include:

-

Enhanced Proteolytic Stability: The D-configuration of the amino acid hinders recognition and cleavage by proteases, which typically target L-amino acids. This leads to a longer in-vivo half-life of the peptide.[4][5]

-

Conformational Rigidity: The steric bulk of the phenyl side chain restricts the conformational freedom of the peptide backbone. This can be leveraged to stabilize specific secondary structures, such as turns or helices, potentially increasing the peptide's binding affinity to its biological target.[5]

-

Modulation of Biological Activity: The unique stereochemistry and rigidity imparted by D-phenylglycine can alter the peptide's interaction with its target, leading to modified (enhanced or novel) biological activity.

| Ligand | Target | Dissociation Constant (Kd) |

| This compound | tBuCQN | 390 μM[1][6] |

| This compound | tBuCQD | 323 μM[1][6] |

Note: The context and significance of the interaction with tBuCQN and tBuCQD are not detailed in the source material.

Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the α-amino functionality, preventing unwanted side reactions during amino acid coupling.[4][7] The following is a generalized protocol for the manual incorporation of this compound using a Boc/Bzl strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin or equivalent

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) (20% in DMF)

-

This compound

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Cold diethyl ether

Protocol:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the resin in DMF in a reaction vessel.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vessel, dissolve this compound (e.g., 3 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents) in DMF.

-

Add DIEA (e.g., 6 equivalents) to the amino acid solution to pre-activate it.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature. The completion of the coupling can be monitored using a ninhydrin (B49086) test.

-

Wash the resin with DMF and DCM.

-

-

Peptide Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it.

-

Treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. The Z-group is stable to mild acids like TFA but can be removed by strong acids like HF or through hydrogenolysis.[8]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Collect the crude peptide by centrifugation and wash it with diethyl ether.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the purified peptide fractions to obtain the final product.

-

Potential Signaling Pathways and Mechanisms of Action

The specific signaling pathway modulated by a peptide containing this compound is entirely dependent on the overall amino acid sequence and the three-dimensional structure of the peptide, which dictates its biological target. As a synthetic building block, this compound itself does not have a direct role in cellular signaling.[9] However, its incorporation can lead to peptides with altered binding affinities and specificities for receptors, enzymes, or other protein targets.

For instance, a peptide designed to be an enzyme inhibitor would block a specific step in a metabolic or signaling pathway. A peptide designed as a receptor antagonist would prevent the binding of the natural ligand, thereby inhibiting downstream signaling.

The following diagram illustrates a generalized workflow for assessing the biological activity of a newly synthesized peptide containing this compound.

Caption: Workflow for the synthesis and biological evaluation of peptides containing this compound.

The following diagram illustrates a hypothetical mechanism where a peptide containing this compound acts as a receptor antagonist.

Caption: Antagonistic action of a this compound-containing peptide at a cell surface receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Z-D-Phg-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Carbobenzyloxy-D-phenylglycine (Z-D-Phg-OH), a critical building block in synthetic peptide chemistry. It covers commercial sourcing, key technical data, and a detailed protocol for its application in forming peptide bonds.

Workflow for Procurement and Application

The process of selecting and utilizing a chemical reagent like this compound for research and development involves a structured approach, from initial sourcing to final application. The following diagram outlines a typical workflow for a researcher.

Caption: General workflow for incorporating this compound in peptide synthesis.

Commercial Supplier Data

This compound is available from a range of chemical suppliers. The quality and purity of the reagent are critical for successful peptide synthesis. Below is a summary of technical data from several prominent suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Physical Form |

| Sigma-Aldrich | 17609-52-8[1][2] | C₁₆H₁₅NO₄[1][2] | 285.29[1][2] | ≥99.0% (HPLC)[1][2] | Powder[1][2] |

| ChemScene | 17609-52-8[3] | C₁₆H₁₅NO₄[3] | 285.29[3] | ≥97%[3] | Not Specified |

| Santa Cruz Biotech | 17609-52-8[4] | C₁₆H₁₅NO₄[4] | 285.29[4] | Not Specified | Not Specified |

| MedChemExpress | 17609-52-8[5] | C₁₆H₁₅NO₄ | 285.29 | Not Specified | Not Specified |

| Carbolution | 17609-52-8 | C₁₆H₁₅NO₄ | 285.29 | 98% | Not Specified |

| ChemicalBook | 17609-52-8[6] | C₁₆H₁₅NO₄ | 285.29 | 99%[6] | White Crystalline Powder[6] |

Experimental Protocol: Solution-Phase Peptide Coupling

The following is a generalized, representative protocol for coupling this compound to an amino acid ester or a peptide with a free N-terminal amine in a solution-phase synthesis. This method utilizes a carbodiimide (B86325) activating agent with an additive to minimize racemization.[1][7]

I. Materials and Reagents

-

This compound (1 equivalent)

-

Amino acid ester hydrochloride or peptide with a free N-terminus (e.g., H-Gly-OMe·HCl, 1 equivalent)

-

Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1 - 1.2 equivalents)

-

Racemization Suppressant: 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)[4]

-

Base (for hydrochloride salts): N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1 equivalent)

-

Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Work-up Solutions: 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Drying Agent: Anhydrous Na₂SO₄ or MgSO₄

II. Procedure

-

Dissolution & Neutralization:

-

In a round-bottom flask, dissolve the amino acid ester hydrochloride (or peptide salt) in anhydrous DCM.

-

Cool the flask in an ice bath (0 °C).

-

Add the base (e.g., NMM, 1 equivalent) dropwise to neutralize the hydrochloride salt, forming the free amine. Stir for 10-15 minutes.

-

-

Activation of this compound:

-

In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution in an ice bath.

-

Add the coupling reagent (e.g., DCC, 1.1 equivalents) to the this compound solution.

-

Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will begin to form if DCC is used.

-

-

Coupling Reaction:

-

Add the pre-activated this compound solution to the flask containing the free amine.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-16 hours.

-

-

Monitoring the Reaction:

-

Reaction progress can be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting materials. The disappearance of the starting amine and the appearance of a new, higher-running spot indicates product formation.

-

-

Work-up:

-

If DCC was used, filter the reaction mixture to remove the precipitated DCU byproduct. Rinse the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1N HCl (to remove any unreacted base)

-

Saturated NaHCO₃ solution (to remove unreacted this compound and HOBt)

-

Brine (to remove residual water)

-

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude protected peptide.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure, Z-protected peptide.

-

III. Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is stable to the basic and mildly acidic conditions of the work-up but can be removed when desired. The most common method for its cleavage is catalytic hydrogenation, using H₂ gas with a palladium-on-carbon (Pd/C) catalyst.[6] This yields the free amine, ready for the next coupling step.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Z-D-Phg-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern medicinal chemistry to enhance therapeutic properties. Z-D-Phg-OH (N-Benzyloxycarbonyl-D-phenylglycine) is a valuable building block for this purpose. The D-configuration of the amino acid provides resistance to proteolytic degradation, thereby increasing the in-vivo half-life of the peptide. Furthermore, the phenylglycine residue, with its phenyl group directly attached to the α-carbon, imparts significant conformational rigidity to the peptide backbone. This can lead to more defined secondary structures, potentially enhancing binding affinity and selectivity for biological targets. Phenylglycine and its derivatives are integral components of various bioactive natural products, including glycopeptide antibiotics like vancomycin.[1][2][3]

A primary challenge in the solid-phase peptide synthesis (SPPS) of phenylglycine-containing peptides is the high susceptibility of the α-proton to epimerization (racemization) during the coupling step.[4] This can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. These application notes provide a detailed protocol for the efficient incorporation of this compound into peptide sequences using SPPS, with a strong emphasis on strategies to minimize racemization and ensure high purity of the final product.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Molecular Weight | 285.29 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |

| Storage | Store at 2-8°C, protected from moisture |

Strategic Considerations for SPPS

The benzyloxycarbonyl (Z) protecting group is stable to the mildly basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and is typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). This makes this compound suitable for use in Fmoc-based SPPS, particularly for the introduction of a D-phenylglycine residue at any position within the peptide sequence.

The critical factor for successful synthesis is the suppression of racemization during the activation and coupling of this compound. The choice of coupling reagents and the base used for activation are paramount.

Minimizing Racemization of Phenylglycine

Research has shown that the base-catalyzed coupling of phenylglycine is the critical step for racemization. The use of standard coupling conditions, such as HBTU/DIPEA, can lead to significant epimerization. To mitigate this, specific reagents and conditions are highly recommended.

Choice of Coupling Reagent and Base

The combination of a uronium-based coupling reagent with a sterically hindered, weaker base has been demonstrated to be highly effective in preventing racemization.

Table 1: Effect of Coupling Reagents and Bases on Phenylglycine Racemization

| Coupling Reagent | Base | % Correct Diastereomer | Reference |

| HATU | DIPEA | Moderate | |

| HBTU | DIPEA | Moderate | |

| PyBOP | DIPEA | Moderate | |

| COMU | TMP | >98% | |

| DEPBT | TMP | High | |

| DMTMM-BF₄ | NMM | ~71% (Microwave SPPS) |

Data adapted from studies on Fmoc-phenylglycine, the principles of which are directly applicable to this compound.

Based on available data, the recommended coupling systems are COMU/TMP or DEPBT/TMP .

Experimental Protocols

This section provides a detailed protocol for the manual incorporation of this compound into a growing peptide chain on a solid support using an Fmoc/tBu strategy.

Materials

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling Reagent: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

-

Base: 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Protocol for a Single Coupling Cycle of this compound

This protocol assumes a 0.1 mmol scale synthesis.

-

Resin Swelling:

-

Place the peptide-resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Coupling of this compound (Recommended Method):

-

In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and COMU (3 eq., 0.3 mmol) in DMF.

-

Add TMP (6 eq., 0.6 mmol) to the solution.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Note: Avoid prolonged pre-activation times to minimize the risk of racemization.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Monitoring the Coupling Reaction (Optional but Recommended):

-

Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of resin beads. A yellow or colorless result indicates a complete coupling. If the test is positive (blue/purple), a second coupling may be necessary.

-

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DMF and DCM, and dry it under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide under vacuum.

Purification and Characterization

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A shallow gradient is often required to separate any diastereomeric impurities.[5]

-

-

Characterization:

-